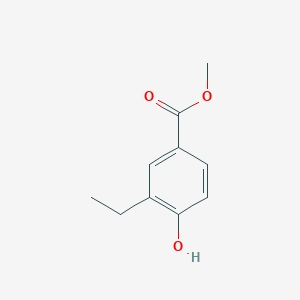

Ethyl 2-cyclopropylidenepropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-cyclopropylidenepropanoate is a chemical compound that has been the subject of various studies due to its potential as a building block in organic synthesis. It is known for its reactivity, particularly in the presence of catalysts, which allows for the formation of complex molecular structures such as cycloheptadiene derivatives and bicyclic compounds .

Synthesis Analysis

The synthesis of ethyl 2-cyclopropylidenepropanoate and its derivatives has been achieved through several methods. One approach involves the use of nickel-catalyzed intermolecular [3 + 2 + 2] cocyclization with terminal alkynes, which proceeds smoothly and yields highly selective cycloheptadiene derivatives . Another method reported the synthesis of ethyl cyclopropylideneacetate via an acid-catalyzed Wittig reaction, which serves as a precursor for further reactions . Additionally, a versatile α-cyclopropylester cation synthon, ethyl-2-(2-chloroethyl)acrylate, has been used for the efficient synthesis of cyclopropane ester derivatives through Michael addition-induced cyclization reactions .

Molecular Structure Analysis

The molecular structure of ethyl 2-cyclopropylidenepropanoate derivatives has been elucidated using techniques such as X-ray crystallography. Structural determination has revealed distortions associated with steric hindrance, such as the expansion of the C(carbonyl)–C(α)–C(β) angle to about 125° in some cases . Ab initio SCF calculations have also been employed to determine the most stable conformations of related cyclopropyl compounds, providing insights into their geometrical structures .

Chemical Reactions Analysis

Ethyl 2-cyclopropylidenepropanoate undergoes various chemical reactions that lead to the formation of diverse molecular architectures. For instance, it participates in [3+2+2] cycloaddition reactions with diynes to synthesize fused bicyclic compounds . It also reacts in double Michael reactions to yield spirocyclopropyl substituted bicyclo[2.2.2] octanes . Furthermore, the compound has been used as a multifunctional cyclopropyl building block, undergoing basic transformations such as Michael additions, Diels–Alder reactions, and hetero-Diels–Alder reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-cyclopropylidenepropanoate and its derivatives are influenced by the presence of the cyclopropyl group and the electron-withdrawing substituents. These structural features impart high reactivity to the compound, making it suitable for various synthetic applications. The introduction of an electron-withdrawing group is particularly important for the progress of nickel-catalyzed cocyclization reactions . The reactivity against different nucleophiles has been demonstrated, showing the versatility of ethyl 2-cyclopropylidenepropanoate as a synthon in organic synthesis .

Wissenschaftliche Forschungsanwendungen

Asymmetric Organocatalysis

One area of application is in asymmetric organocatalysis, where compounds similar to Ethyl 2-cyclopropylidenepropanoate are used in [3+2] annulation reactions. For example, the asymmetric organocatalytic approach for the annulation of 1,2-diphenylcyclopropen-3-one and ethyl 3-oxo-3-phenylpropanoate has been studied, resulting in compounds with moderate yield and low enantiomeric purity (Kaert Reitel et al., 2018).

Solubility and Phase Behavior Studies

The solubility of CO2 in ethyl lactate (a compound related to ethyl 2-cyclopropylidenepropanoate) and the modeling of phase behavior in CO2 + ethyl lactate mixtures are crucial for understanding the solvent properties in various industrial applications, including the pharmaceutical and fine chemical industries (D. Bermejo et al., 2013).

Safety And Hazards

Ethyl 2-cyclopropylidenepropanoate is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces. It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Eigenschaften

IUPAC Name |

ethyl 2-cyclopropylidenepropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-10-8(9)6(2)7-4-5-7/h3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSJNCIOZWFDOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CC1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455292 |

Source

|

| Record name | ethyl 2-cyclopropylidenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyclopropylidenepropanoate | |

CAS RN |

55281-62-4 |

Source

|

| Record name | ethyl 2-cyclopropylidenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)